molecular formula C18H22N4O2 B2844487 N-{4-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]phenyl}acetamide CAS No. 2097913-45-4

N-{4-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]phenyl}acetamide

Cat. No. B2844487
M. Wt: 326.4
InChI Key: WKGPUGJKTXZVDR-UHFFFAOYSA-N
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Description

“N-{4-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]phenyl}acetamide” is a small molecule inhibitor that has been studied in the context of its interaction with CDK12/CycK . It’s a complex compound that includes a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .


Synthesis Analysis

The synthesis of pyrazole compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . Specific synthesis methods for similar compounds have been reported, involving Buchwald–Hartwig amination .


Molecular Structure Analysis

The molecular structure of this compound has been studied using X-ray diffraction, with a resolution of 2.80 Å . The structure includes a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been reported, including Buchwald–Hartwig amination .

Scientific Research Applications

Synthesis and Characterization of Coordination Complexes

N-{4-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]phenyl}acetamide derivatives have been utilized in the synthesis and characterization of novel coordination complexes. Chkirate et al. (2019) explored the effect of hydrogen bonding on the self-assembly process and antioxidant activity of pyrazole-acetamide derivatives, revealing significant antioxidant activity in synthesized complexes Chkirate et al., 2019.

Construction of Novel Derivatives

Research has been conducted on the utility of related chemicals in constructing novel pyrazole and thiazole derivatives, emphasizing the versatility of these compounds in organic synthesis. Khalil et al. (2017) demonstrated the synthesis of new arylidene derivatives, showcasing the potential of these compounds in generating diverse organic molecules Khalil et al., 2017.

Antimicrobial Nano-Materials

In the field of nanotechnology, N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives have been synthesized and evaluated for their antimicrobial activities. Mokhtari and Pourabdollah (2013) found that these compounds exhibited significant activity against fungi, highlighting their potential as antimicrobial agents Mokhtari & Pourabdollah, 2013.

Molecular Docking and Biological Evaluation

There is also interest in the biological evaluation of these compounds, including their potential as anticholinesterase agents. Studies like those by Altıntop (2020) synthesized new pyrazoline derivatives and evaluated their anticholinesterase effects, indicating the therapeutic potential of these compounds in treating neurodegenerative disorders Altıntop, 2020.

Antitumor Activity

Additionally, these compounds have been investigated for their antitumor activities. Albratty et al. (2017) synthesized new thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, some of which showed promising inhibitory effects on different cancer cell lines, suggesting their potential application in cancer therapy Albratty, El-Sharkawy, & Alam, 2017.

Future Directions

The potential of this compound and similar ones for therapeutic applications, particularly in cancer treatment, is a subject of ongoing research . The development of selective CDK2 inhibitors is a promising area for future exploration .

properties

IUPAC Name

N-[4-[2-(1-methylpyrazol-4-yl)piperidine-1-carbonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-13(23)20-16-8-6-14(7-9-16)18(24)22-10-4-3-5-17(22)15-11-19-21(2)12-15/h6-9,11-12,17H,3-5,10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKGPUGJKTXZVDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCCCC2C3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[2-(1-methyl-1H-pyrazol-4-yl)piperidine-1-carbonyl]phenyl}acetamide

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